molecular formula C7H14N4 B13933431 (1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanamine

(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanamine

Cat. No.: B13933431
M. Wt: 154.21 g/mol
InChI Key: VFXKXHUSXDSAOT-UHFFFAOYSA-N
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Description

(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group, a methyl group, and a methanamine group attached to the triazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of methylhydrazine with isopropyl isocyanide under controlled conditions to form the triazole ring. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isopropyl-1H-1,2,4-triazol-5-amine
  • 3-Methyl-1H-1,2,4-triazole
  • 1-Propyl-1H-1,2,4-triazol-3-amine

Uniqueness

(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanamine is unique due to the presence of both isopropyl and methyl groups on the triazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C7H14N4/c1-5(2)11-7(4-8)9-6(3)10-11/h5H,4,8H2,1-3H3

InChI Key

VFXKXHUSXDSAOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)CN)C(C)C

Origin of Product

United States

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